6-Chloro-1-methoxy-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-methoxy-benzotriazole is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields such as medicinal chemistry, material science, and industrial processes. Benzotriazole derivatives are recognized for their stability and ability to participate in a wide range of chemical reactions, making them valuable intermediates in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Chloro-1-methoxy-benzotriazole typically involves the chlorination and methoxylation of benzotriazole. One common method includes the reaction of 1H-benzotriazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by methoxylation using methanol in the presence of a base like sodium methoxide .
Industrial Production Methods
Industrial production of benzotriazole derivatives often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of micro-channel reactors allows for precise control over reaction conditions, leading to high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-methoxy-benzotriazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 6-amino-1-methoxy-benzotriazole.
Oxidation: Formation of this compound-2-oxide.
Reduction: Formation of this compound-2-amine
Scientific Research Applications
6-Chloro-1-methoxy-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as a corrosion inhibitor and in the production of UV stabilizers .
Mechanism of Action
The mechanism of action of 6-Chloro-1-methoxy-benzotriazole involves its ability to interact with various molecular targets. The compound can form hydrogen bonds and π-π stacking interactions with enzymes and receptors, leading to inhibition or modulation of their activity. These interactions are crucial for its biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-methoxy-benzotriazole
- 6-Methyl-1-methoxy-benzotriazole
- 1H-Benzotriazole
Uniqueness
6-Chloro-1-methoxy-benzotriazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific reactions and exhibit particular biological activities that are not observed in other benzotriazole derivatives .
Properties
CAS No. |
68930-08-5 |
---|---|
Molecular Formula |
C7H6ClN3O |
Molecular Weight |
183.59 g/mol |
IUPAC Name |
6-chloro-1-methoxybenzotriazole |
InChI |
InChI=1S/C7H6ClN3O/c1-12-11-7-4-5(8)2-3-6(7)9-10-11/h2-4H,1H3 |
InChI Key |
PAIFCPOODZQKSG-UHFFFAOYSA-N |
Canonical SMILES |
CON1C2=C(C=CC(=C2)Cl)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.